molecular formula C13H10N2O B348508 2-Phenyl-1H-benzo[d]imidazol-5-ol CAS No. 3925-93-7

2-Phenyl-1H-benzo[d]imidazol-5-ol

Cat. No.: B348508
CAS No.: 3925-93-7
M. Wt: 210.23g/mol
InChI Key: KRFPGLOJAGPDAA-UHFFFAOYSA-N
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Description

2-Phenyl-1H-benzo[d]imidazol-5-ol is a chemical compound of significant interest in medicinal chemistry research. As a derivative of the privileged benzimidazole scaffold, it is a structural isostere of naturally occurring nucleotides, which allows it to interact effectively with various biological polymers, enzymes, and receptors . This property makes it a valuable precursor for developing novel therapeutic agents. Extensive research on 2-phenyl-1H-benzo[d]imidazole derivatives has revealed their potential for diverse applications. Recent studies highlight their promise in neuroscience, particularly for Alzheimer's disease research, where analogous inhibitors have demonstrated high efficacy in targeting the 17β-HSD10 enzyme and alleviating cognitive impairment in model systems . Furthermore, the benzimidazole core is a recognized pharmacophore in oncology research; similar compounds have been identified as potent inhibitors of VEGFR-2 kinase, showing promising anti-proliferative activity against various human cancer cell lines . The versatility of the benzimidazole structure also supports investigations into antimicrobial and antifungal agents, providing a broad scope for this compound in developing new treatments for resistant pathogens . This product is intended for research purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenyl-3H-benzimidazol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O/c16-10-6-7-11-12(8-10)15-13(14-11)9-4-2-1-3-5-9/h1-8,16H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRFPGLOJAGPDAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 2 Phenyl 1h Benzo D Imidazol 5 Ol and Its Derivatives

Conventional Synthetic Approaches

Traditional methods for synthesizing the benzimidazole (B57391) core often involve the condensation of ortho-phenylenediamines with either carboxylic acids and their derivatives or with aldehydes. These methods are well-established and widely used.

Condensation Reactions with Ortho-Phenylenediamines and Carboxylic Acid Derivatives

The reaction of ortho-phenylenediamines with carboxylic acids or their derivatives, such as nitriles, amides, esters, or acid chlorides, is a primary route for the synthesis of 2-substituted benzimidazoles. nih.govconnectjournals.com This method, often referred to as the Phillips-Ladenburg reaction, typically requires heating the reactants, sometimes in the presence of a strong acid like 4 N hydrochloric acid or a dehydrating agent like polyphosphoric acid. researchgate.netsemanticscholar.org For instance, the synthesis of 2-phenylbenzimidazole (B57529) can be achieved by reacting o-phenylenediamine (B120857) with benzoic acid. researchgate.net However, this particular reaction may result in only trace amounts of the desired product under certain conditions. arabjchem.org The reaction conditions can be harsh, sometimes involving high temperatures and strong drying conditions. orientjchem.org

A study by Kadhim and Kazim demonstrated the synthesis of various benzimidazole derivatives by reacting o-phenylenediamine with different carboxylic acids, such as salicylic (B10762653) acid, acetic acid, and butanoic acid, using p-toluenesulfonic acid (ρ-TSOH) as a catalyst. orientjchem.org The general procedure involved mixing the carboxylic acid, o-phenylenediamine, and ρ-TSOH in toluene (B28343) and refluxing the mixture for 2-3 hours. orientjchem.org

ReactantsCatalystProduct
o-Phenylenediamine, Salicylic Acidρ-TSOH2-(2-hydroxyphenyl)-1H-Benzimidazole
o-Phenylenediamine, Acetic Acidρ-TSOH2-methyl-1H-benzimidazole
o-Phenylenediamine, Butanoic Acidρ-TSOH2-propyl-1H-benzimidazole

This table summarizes the synthesis of benzimidazole derivatives from o-phenylenediamine and various carboxylic acids using ρ-TSOH as a catalyst. orientjchem.org

Condensation Reactions with Ortho-Phenylenediamines and Aldehydes

An alternative and widely accepted approach for synthesizing 2-substituted benzimidazoles is the condensation of ortho-phenylenediamines with a diverse range of aldehydes. beilstein-journals.org This method often involves a two-step process: the formation of a Schiff base intermediate, followed by oxidative cyclodehydrogenation. nih.govorientjchem.org Various oxidizing agents and catalytic systems have been employed to facilitate this transformation, including I2, DDQ, air, and FeCl3·6H2O. thaiscience.info

However, a notable challenge with this method is the potential for lack of selectivity, leading to the formation of both 2-substituted (a) and 1,2-disubstituted benzimidazoles (b). beilstein-journals.org For example, the reaction between o-phenylenediamine and benzaldehyde (B42025) can yield both 2-phenyl-1H-benzimidazole and 1-benzyl-2-phenyl-1H-benzimidazole. beilstein-journals.org

Research has shown that the reaction conditions can be optimized to favor the formation of a specific product. For instance, using Er(OTf)3 as a catalyst in water with a 1:1.1 ratio of o-phenylenediamine to benzaldehyde at 1 °C yielded a mixture of the mono- and di-substituted products. beilstein-journals.org In contrast, using a 1:2 ratio of the reactants in the presence of Er(OTf)3 under microwave irradiation or conventional heating selectively produced the 1,2-disubstituted product. beilstein-journals.org

The use of p-toluenesulfonic acid (ρ-TSOH) as a catalyst has also been explored for the condensation of o-phenylenediamine with various aldehydes, including 4-chlorobenzaldehyde, 4-N,N-dimethylbenzaldehyde, and formaldehyde. orientjchem.org

AldehydeCatalystProduct
4-Chlorobenzaldehydeρ-TSOH2-(4-chlorophenyl)-1H-benzimidazole
4-N,N-Dimethylbenzaldehydeρ-TSOH2-(4-(dimethylamino)phenyl)-1H-benzimidazole
Formaldehydeρ-TSOHBenzimidazole

This table illustrates the synthesis of benzimidazole derivatives from the reaction of o-phenylenediamine with different aldehydes using ρ-TSOH as a catalyst. orientjchem.org

Catalytic Synthesis Protocols

In recent years, there has been a significant shift towards the development of more sustainable and efficient catalytic methods for benzimidazole synthesis, focusing on green chemistry principles and the application of novel catalysts.

Green Chemistry Approaches: Biomass-Derived Catalysts (e.g., Xylose)

In a move towards more environmentally benign synthesis, researchers have explored the use of biomass-derived catalysts. One such example is the use of xylose, a biodegradable and non-toxic monosaccharide, as a catalyst for the synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives. researchgate.net This method involves the reaction of 1,2-phenylenediamine and various arylaldehydes in water under thermal conditions. researchgate.net

Catalyst Concentration (mol%)Temperature (°C)Reaction TimeYield (%)
54550 min45
104560 min67
204560 min80
20652 hr52

This table shows the effect of xylose catalyst concentration and temperature on the yield of 2-phenyl-1H-benzo[d]imidazole. researchgate.net

Nanocatalyst Applications in Synthetic Routes (e.g., Co-doped-Zn)

The use of nanocatalysts in organic synthesis has gained significant attention due to their high surface area and catalytic activity. ijcrt.org In the synthesis of benzimidazole derivatives, Co-doped-Zn nanocatalysts have been shown to be highly effective. ijcrt.org This method provides an eco-friendly and efficient route for the synthesis of benzimidazoles from o-phenylenediamine and aromatic aldehydes. ijcrt.org The reaction is typically carried out by stirring the reactants in ethanol (B145695) at room temperature in the presence of the Co-doped-Zn nanocatalyst. ijcrt.org The products are often obtained in excellent yields and can be easily purified by in-situ recrystallization. ijcrt.org

Other nanocatalysts, such as ZnO nanoparticles, have also been successfully employed for the cyclocondensation of substituted aromatic aldehydes and o-phenylenediamine, offering advantages like higher yields, shorter reaction times, and catalyst recyclability. nih.gov The proposed mechanism for ZnO-catalyzed synthesis involves the activation of the aromatic aldehyde by the nano-ZnO, followed by nucleophilic attack of the o-phenylenediamine, intramolecular cyclization, and deprotonation to yield the final product. nih.gov Similarly, cobalt nanocomposite catalysts and nano-Fe2O3 have been used for the one-pot synthesis of benzimidazoles from phenylenediamines and aldehydes. rsc.org

CatalystReactantsSolventConditions
Co-doped-Zn nanocatalysto-phenylenediamine, aromatic aldehydeEthanolRoom Temperature
ZnO nanoparticleso-phenylenediamine, benzaldehyde derivativesAbsolute Ethanol70 °C, 15 min - 2 h
Cobalt nanocompositephenylenediamines, aldehydesNot specifiedNot specified
nano-Fe2O3 (10 mol%)1,2-diamino benzenes, substituted aromatic aldehydesAqueous mediumNot specified

This table summarizes various nanocatalyst systems used in the synthesis of benzimidazole derivatives. ijcrt.orgnih.govrsc.org

Multi-Component Reactions and Cascade Processes

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, offer significant advantages in terms of efficiency, atom economy, and reduced waste. scispace.comtandfonline.com Cascade processes, involving a sequence of intramolecular reactions, are also valuable tools in complex molecule synthesis.

In the context of benzimidazole synthesis, MCRs have been developed to construct complex derivatives. For example, a one-pot, multi-component reaction of lawsone, ortho-phenylenediamines, aromatic aldehydes, and cyclic 1,3-dicarbonyl compounds has been reported for the synthesis of benzo[a]chromeno[2,3-c]phenazine derivatives. nih.gov This reaction can be promoted by catalysts like silica (B1680970) sulfuric acid or conducted in green solvents like glycerol. nih.gov The mechanism is thought to proceed through the initial formation of a benzo[a]phenazin-5-ol derivative. nih.gov

Another example is a DABCO-catalyzed five-component domino protocol for the synthesis of benzo[a]pyrazolo[4′,3′:5,6]pyrano[2,3-c]phenazines. nih.gov This reaction involves the condensation of lawsone, benzene-1,2-diamines, hydrazines, aromatic aldehydes, and ethyl acetoacetate (B1235776) in PEG-400. nih.gov

Cascade reactions have also been employed, such as the synthesis of 1-(phenylsulfonyl)-1H-benzimidazoles from nitriles and N-(2-nitrophenyl)benzenesulfonamide. acs.org This tandem process involves reduction, ammonolysis, condensation, and deamination steps. acs.org

These advanced synthetic strategies highlight the ongoing efforts to develop more efficient and versatile methods for accessing the diverse chemical space of benzimidazole derivatives.

Reaction TypeReactantsCatalyst/PromoterProduct Type
Four-componentLawsone, o-phenylenediamines, aromatic aldehydes, cyclic 1,3-dicarbonylsSilica sulfuric acid / GlycerolBenzo[a]chromeno[2,3-c]phenazine derivatives
Five-componentLawsone, benzene-1,2-diamines, hydrazines, aromatic aldehydes, ethyl acetoacetateDABCO in PEG-400Benzo[a]pyrazolo[4′,3′:5,6]pyrano[2,3-c]phenazines
CascadeNitriles, N-(2-nitrophenyl)benzenesulfonamideIsopropyl alcohol, stannous chloride1-(Phenylsulfonyl)-1H-benzimidazoles

This table provides examples of multi-component and cascade reactions for the synthesis of complex benzimidazole-related structures. nih.govacs.org

Directed Functionalization and Derivatization Strategies

Directed functionalization allows for the precise modification of the 2-phenyl-1H-benzo[d]imidazol-5-ol scaffold. These strategies are crucial for establishing structure-activity relationships (SAR) and optimizing the therapeutic potential of these molecules. Key approaches involve the synthesis of substituted analogs, the creation of organometallic complexes, and using the benzimidazole as a precursor for fused heterocyclic systems.

The synthesis of substituted 2-phenyl-1H-benzimidazoles is commonly achieved through the condensation of an appropriately substituted o-phenylenediamine with a substituted benzoic acid or benzaldehyde. japsonline.com A variety of methods have been developed to facilitate this transformation, including the use of microwave irradiation, ultrasonic irradiation, and various catalytic systems to improve yields and reaction times. ichem.mdtandfonline.com

One prevalent method involves the cyclocondensation of o-phenylenediamines with aldehydes under oxidative conditions. tandfonline.com Reagents such as sodium metabisulfite (B1197395) are used as oxidants in solvent-free microwave-assisted synthesis, offering a rapid and efficient route to 2-(substituted phenyl)-1H-benzimidazole derivatives. tandfonline.com This method allows for the introduction of a wide range of substituents on the phenyl ring at the 2-position, including hydroxyl, alkoxy, nitro, and dimethylamino groups. tandfonline.com

Another effective approach utilizes ultrasonic irradiation in the presence of a reusable ZnFe₂O₄ nano-catalyst. ichem.md This one-pot synthesis from o-phenylenediamine and aromatic aldehydes in ethanol provides excellent yields of substituted 2-phenyl-1H-benzimidazoles. ichem.md The introduction of substituents on the benzimidazole ring itself, such as nitro or methyl groups, is accomplished by starting with the corresponding substituted o-phenylenediamine. ichem.mdnih.gov Further derivatization can be achieved by N-alkylation or N-acylation of the benzimidazole core. japsonline.comnih.gov For example, N-alkylation with different alkyl halides can be performed to enhance the biological profile of the compounds. nih.gov

The following table summarizes various synthetic approaches to substituted 2-phenyl-1H-benzimidazoles:

Table 1: Synthetic Methods for Substituted 2-Phenyl-1H-benzimidazoles
Starting Materials Reagents and Conditions Substituents Introduced Yield (%) Reference
o-Phenylenediamines, Aromatic aldehydes Na₂S₂O₅, Microwave irradiation, Solvent-free -H, -CH₃, -CF₃ on benzimidazole; -OH, -OR, -NO₂, -NMe₂ on phenyl ring High tandfonline.com
o-Phenylenediamines, Aromatic aldehydes ZnFe₂O₄ nano-catalyst, Ethanol, Ultrasonic irradiation (70°C) Electron-withdrawing and donating groups 88-92 ichem.md
Substituted o-phenylenediamine, Substituted benzoyl chloride Pyridine Various substituents on benzimidazole and phenyl ring Appreciable japsonline.com
3,4-Diaminobenzoic acid, Substituted benzaldehydes NaHSO₃, DMSO, 140°C Carboxylic acid, cyano, trifluoromethyl, chloro on benzimidazole Not specified nih.gov
2-(Substituted phenyl)-1H-benzimidazole, Alkyl halides NaH, DMF N-alkyl chains (C₁-C₇) 53-82 (precursor) nih.gov
N-(2-Iodoaryl)benzamidine K₂CO₃, Water, 100°C Fluoro, Chloro, Bromo, Methyl, Methoxy on benzimidazole 54-80 mdpi.com

The benzimidazole nucleus, with its nitrogen donor atoms, is an excellent ligand for coordinating with various metal ions. The hydroxyl group at the 5-position of this compound can also participate in coordination after deprotonation, making it a versatile bidentate or polydentate ligand. The resulting metal complexes often exhibit enhanced biological activities compared to the free ligands. researchgate.netmdpi.com

The synthesis of these complexes typically involves the reaction of the benzimidazole ligand with a metal salt (e.g., chloride or acetate (B1210297) salts of Cu(II), Ni(II), Co(II), Zn(II), Mn(II)) in a suitable solvent like methanol (B129727) or ethanol. researchgate.netmdpi.comnih.gov The reaction mixture is often refluxed to ensure complete complex formation. mdpi.com The resulting complexes are then isolated as stable solids.

For instance, a ligand closely related to the target compound, 5-(2-phenyl-1H-benzo[d]imidazol-1-yl)quinolin-8-ol (PBIQ), which incorporates the 2-phenylbenzimidazole moiety, has been used to synthesize a series of transition metal complexes with Mn(II), Co(II), Ni(II), Cu(II), and Zn(II). researchgate.net Similarly, Schiff base ligands derived from 2-(p-aminophenyl)benzimidazole readily form complexes with Cu(II), Ni(II), Pd(II), and Zn(II). nih.govrsc.org In these cases, the ligand coordinates to the metal ion through the imine nitrogen and the phenolic oxygen. nih.gov Studies on ligands like 5-(diethylamino)-2-(5-nitro-1H-benzimidazol-2-yl)phenol further demonstrate the ability of the phenolate (B1203915) oxygen and an imidazole (B134444) nitrogen to coordinate with Cu(II) and Ni(II) ions. mdpi.com

The characterization of these metal complexes is performed using various spectroscopic and analytical techniques, including FTIR, UV-Visible spectroscopy, ¹H NMR, mass spectrometry, and elemental analysis, to confirm the coordination of the ligand to the metal center. researchgate.netnih.gov

Table 2: Examples of Metal Complexes with 2-Phenylbenzimidazole-based Ligands

Ligand Metal Ion(s) General Synthetic Method Resulting Complex Stoichiometry Reference
5-(2-Phenyl-1H-benzo[d]imidazol-1-yl)quinolin-8-ol (PBIQ) Mn(II), Co(II), Ni(II), Cu(II), Zn(II) Reaction of ligand with metal salts. Not specified researchgate.net
5-(Diethylamino)-2-(5-nitro-1H-benzimidazol-2-yl)phenol Cu(II), Ni(II) Reaction of ligand with metal salts in methanol, reflux. Not specified mdpi.com
(E)-2-((4-(1H-benzo[d]imidazol-2-yl)phenylimino)methyl)-6-bromo-4-chlorophenol (L1) Cu(II), Ni(II), Pd(II), Zn(II) Reaction of ligand with metal salts in methanol, reflux. [M(L)₂] or [M(L)Cl₂] type nih.govrsc.org
(E)-1-((4-(1H-benzo[d]imidazol-2-yl)phenylimino)methyl)naphthalene-2-ol (L2) Cu(II), Ni(II), Pd(II), Zn(II) Reaction of ligand with metal salts in methanol, reflux. [M(L)₂] or [M(L)Cl₂] type nih.govrsc.org
2-(5-Nitro-1H-benzimidazol-2-yl)-4-bromophenol Cu(II), Ni(II) Reaction of ligand with metal salts in methanol. Not specified mdpi.com

The 2-phenyl-1H-benzimidazole scaffold serves as a valuable precursor for the construction of more complex, fused heterocyclic systems. These larger ring systems are of interest as they can interact with a wider range of biological targets. The synthetic strategies often involve the functional groups on the benzimidazole ring participating in cyclization reactions to form new rings.

One such strategy involves the synthesis of benzo mdpi.comresearchgate.netimidazo[1,2-a]pyrimidines and benzo mdpi.comresearchgate.netimidazo[1,2-a]quinazolines. acs.org This can be achieved through the cyclocondensation of a 2-aminobenzimidazole (B67599) derivative with β-bromo-α,β-unsaturated aldehydes or 2-bromobenzaldehydes. acs.org For precursors related to this compound, a 4,7-dimethoxy-1H-benzo[d]imidazol-2-amine can be used. The dimethoxy groups are analogues of the diol that would be formed from the target compound. The reaction is typically performed under microwave irradiation in the presence of a base. Subsequent oxidation of the resulting dimethoxy-substituted fused systems with an agent like ceric ammonium (B1175870) nitrate (B79036) (CAN) can yield the corresponding fused benzimidazole-diones. acs.org

Another approach involves the synthesis of pyrrolo[1,2-a]- or pyrido[1,2-a]benzo mdpi.comresearchgate.netimidazo[1,2-c]quinazoline derivatives. This can be accomplished through a cyclization reaction in an ionic liquid like [bmim][Br] with iodine as a catalyst. chim.it The synthesis of quinoline-fused benzimidazoles has also been reported, where 4-chloroquinoline (B167314) is condensed with benzimidazole derivatives to form potent inhibitors of specific kinases. amazonaws.com These examples highlight the versatility of the benzimidazole core as a building block for diverse and complex heterocyclic structures.

Table 3: Fused Heterocyclic Systems from Benzimidazole Precursors

Precursor Reagents Fused System Formed Key Reaction Type Reference
4,7-Dimethoxy-1H-benzo[d]imidazole-2-amine, β-Bromo-α,β-unsaturated aldehydes Base (e.g., K₂CO₃), DMF, Microwave Benzo mdpi.comresearchgate.netimidazo[1,2-a]pyrimidines Cyclocondensation acs.org
4,7-Dimethoxy-1H-benzo[d]imidazole-2-amine, 2-Bromobenzaldehydes Base (e.g., K₂CO₃), DMF, Microwave Benzo mdpi.comresearchgate.netimidazo[1,2-a]quinazolines Cyclocondensation acs.org
Halogenated ketone derivatives of benzimidazole I₂, [bmim][Br], 80°C Pyrrolo[1,2-a]- or Pyrido[1,2-a]benzo mdpi.comresearchgate.netimidazo[1,2-c]quinazolines Cyclization chim.it
4-Chloroquinoline, 5-Amino-2-phenyl-1H-benzo[d]imidazole Not specified 2-Phenyl-N-quinolin-4-yl-1H-benzo[d]imidazol-5-amine derivatives Condensation amazonaws.com
Substituted o-phenylenediamine, Substituted benzoyl chloride Pyridine (4-nitrophenyl)(2-phenyl-1H-benzo(d)imidazol-1-yl)methanone Acylation/Cyclization japsonline.com

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. Both proton (¹H) and carbon-13 (¹³C) NMR provide invaluable data on the chemical environment of each nucleus, enabling the assembly of the molecular puzzle of 2-Phenyl-1H-benzo[d]imidazol-5-ol.

Proton Nuclear Magnetic Resonance (¹H NMR) Data Analysis

Proton NMR spectra of benzimidazole (B57391) derivatives provide key information about the number of different types of protons and their neighboring environments. For compounds related to this compound, characteristic signals are observed for the protons of the benzimidazole core and the phenyl substituent.

For instance, in a related compound, 2-phenyl-1H-benzo[d]imidazole, the ¹H NMR spectrum in DMSO-d6 shows a singlet for the N-H proton at approximately 12.88 ppm. rsc.org The protons of the phenyl group typically appear as a multiplet in the range of 7.47-8.24 ppm. rsc.org The protons on the benzo portion of the benzimidazole ring also resonate in the aromatic region, generally between 7.15 and 7.64 ppm. rsc.org

In a study of 4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)phenol, the benzimidazole N-H proton appears as a singlet at 13.00 ppm in DMSO. ekb.eg The four protons of the benzimidazole ring appear as a multiplet between 7.25 and 7.70 ppm. ekb.eg

The specific chemical shifts for this compound would be influenced by the hydroxyl group at the 5-position, which would affect the electron density and thus the shielding of the nearby protons.

Table 1: Representative ¹H NMR Data for Related Benzimidazole Structures

Compound Solvent Chemical Shift (δ) in ppm and Multiplicity
2-phenyl-1H-benzo[d]imidazole rsc.org DMSO 12.88 (s, 1H, NH), 8.24 – 8.14 (m, 2H), 7.64 – 7.47 (m, 5H), 7.27 – 7.15 (m, 2H)
4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)phenol ekb.eg DMSO 13.00 (s, 1H, NH), 7.70, 7.54, 7.30, 7.25 (m, 4H, Bz), 7.39, 7.36, 6.88, 6.85 (dd, 4H, An), 5.00 (t, 1H, NHsec), 4.33 (d, 2H, CH₂)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Techniques

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in this compound are indicative of their hybridization and electronic environment.

For the related 2-cyclohexyl-1H-benzo[d]imidazole, the ¹³C NMR spectrum in DMSO shows the carbon of the C=N bond at approximately 157.4 ppm. rsc.org The carbons of the benzimidazole ring appear in the range of 114.7-138.4 ppm. rsc.org In another example, 2-(1H-Benzo[d]imidazol-2-yl)-N-phenylacetamide, the C=N carbon resonates at 172.4 ppm, while the aromatic carbons are observed between 119.2 and 129.2 ppm. semanticscholar.org

The presence of the hydroxyl group at the 5-position in this compound would cause a downfield shift for the carbon atom it is attached to (C-5) and would also influence the chemical shifts of the other carbons in the benzimidazole ring.

Table 2: Representative ¹³C NMR Data for Related Benzimidazole Structures

Compound Solvent Chemical Shift (δ) in ppm
2-cyclohexyl-1H-benzo[d]imidazole rsc.org DMSO 157.4, 138.4, 137.1, 123.2, 122.9, 118.3, 114.7, 33.8, 29.9, 26.2, 26.0
2-(1H-Benzo[d]imidazol-2-yl)-N-phenylacetamide semanticscholar.org DMSO 172.4 (C=N), 164.8 (CO), 129.2, 128.3, 127.3, 126.1, 125.2, 124.3, 123.6, 122.8, 120.8, 119.2 (C₆H₅, C₆H₄), 54.8 (CH₂)

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

IR and Raman spectroscopy are powerful techniques for identifying the functional groups and vibrational modes within a molecule. The spectra provide a unique fingerprint for this compound.

Characteristic Band Assignments and Vibrational Modes

The IR spectrum of a benzimidazole derivative typically shows a characteristic N-H stretching vibration. For 2-phenyl-1H-benzimidazole, this band is observed around 3443 cm⁻¹. researchgate.net The C=N stretching vibration is another key feature, often appearing in the region of 1551-1480 cm⁻¹. researchgate.net The C-N stretching mode is assigned a peak at 1625 cm⁻¹. researchgate.net

In the case of 6-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one, a broad band around 3435 cm⁻¹ is attributed to associated N-H stretching, while the C=O stretch is observed at 1682 cm⁻¹. mdpi.com The presence of the hydroxyl group in this compound would introduce a characteristic O-H stretching band, typically in the region of 3200-3600 cm⁻¹.

Table 3: Characteristic IR Bands for Related Benzimidazole Structures

Compound Vibrational Mode Wavenumber (cm⁻¹)
2-phenyl-1H-benzimidazole researchgate.net N-H stretch 3443
2-phenyl-1H-benzimidazole researchgate.net C=N stretch 1551, 1480
2-phenyl-1H-benzimidazole researchgate.net C-N stretch 1625
6-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one mdpi.com N-H stretch (associated) ~3435
6-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one mdpi.com C=O stretch 1682

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions occurring within a molecule upon absorption of ultraviolet or visible light. The spectrum is characterized by the wavelengths of maximum absorbance (λmax), which correspond to π-π* and n-π* transitions in conjugated systems like this compound.

For a related compound, 4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)phenol, the UV-Vis spectrum in ethanol (B145695) shows absorption maxima at 204, 226, 275, 281, and 358 nm. ekb.eg The complex electronic transitions in benzimidazole derivatives are influenced by the substituents on the aromatic rings. The hydroxyl group in this compound is expected to act as an auxochrome, potentially causing a bathochromic (red) shift in the absorption maxima compared to the unsubstituted 2-phenyl-1H-benzimidazole.

Table 4: UV-Vis Absorption Maxima for a Related Benzimidazole Structure

Compound Solvent λmax (nm)
4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)phenol ekb.eg Ethanol 204, 226, 275, 281, 358

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an essential tool for determining the molecular weight and elemental composition of a compound. It also provides information about the structure through the analysis of fragmentation patterns.

The mass spectrum of a molecule like this compound would show a molecular ion peak (M+) corresponding to its molecular weight. For example, the related compound 2-(1H-Benzo[d]imidazol-2-yl)-N-phenylacetamide shows a molecular ion peak at m/z 251. semanticscholar.org The fragmentation pattern can reveal the loss of specific groups, such as the phenyl group or parts of the benzimidazole ring, which helps to confirm the proposed structure. The high-resolution mass spectrum (HRMS) would provide the exact mass, allowing for the determination of the molecular formula.

Table 5: Molecular Ion Peaks from Mass Spectrometry for Related Benzimidazole Structures

Compound Ionization Method Molecular Ion Peak (m/z)
2-(1H-Benzo[d]imidazol-2-yl)-N-phenylacetamide semanticscholar.org MS 251 (M+)
4-(1H-Benzo[d]imidazol-2-yl)-5-phenyl-1H-pyrazol-3-ol semanticscholar.org MS 276 (M+)
2-methyl-1H-benzo[d]Imidazole ijrpc.com ESI-MS 133 (M+H)⁺
4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)phenol ekb.eg MS 236 (M+)

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique utilized for the precise mass determination of molecules. Its ability to measure mass-to-charge ratios (m/z) with high accuracy allows for the determination of the elemental composition of a compound, distinguishing it from other molecules with the same nominal mass. For the characterization of novel synthesized compounds, including derivatives of 2-phenyl-1H-benzimidazole, HRMS is a standard and essential method. nih.govmdpi.comacs.org

For instance, in the analysis of related benzimidazole derivatives, researchers consistently report HRMS data to validate their synthesized structures, often presenting both the calculated (calcd) and found m/z values for the protonated molecule [M+H]⁺. mdpi.com

Table 1: Theoretical HRMS Data for this compound

ParameterValue
Chemical Formula C₁₃H₁₀N₂O
Molecular Weight 210.23 g/mol
Theoretical [M+H]⁺ 211.0866 u

This table presents the theoretical monoisotopic mass for the protonated molecule of this compound. Experimental validation would be required to confirm this value.

Elucidation of Novel Fragmentation Pathways

Tandem mass spectrometry (MS/MS) experiments are instrumental in elucidating the fragmentation pathways of organic molecules. By isolating the molecular ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is generated, which provides valuable structural information. chemguide.co.ukscispace.com The fragmentation of benzimidazole derivatives often follows consistent and predictable pathways. scispace.com

The mass spectral fragmentation of 2-phenyl substituted benzimidazoles typically begins with cleavages at the substituents on the main benzimidazole core. For this compound, the molecular ion ([M]⁺) would be observed at an m/z corresponding to its molecular weight. A common initial fragmentation step for many benzimidazole compounds is the loss of small, stable neutral molecules.

A plausible fragmentation pathway for this compound, based on general principles of mass spectrometry and studies of related compounds, can be proposed. The molecular ion peak is expected to be prominent due to the stability of the aromatic system. libretexts.org Subsequent fragmentation could involve the loss of a hydrogen radical to form an [M-1]⁺ ion. The fragmentation of the imidazole (B134444) ring can lead to the loss of HCN. publish.csiro.au The cleavage of the bond between the phenyl group and the benzimidazole core can also occur.

Table 2: Proposed Fragmentation Pattern for this compound

m/z ValueProposed FragmentPlausible Loss
210[C₁₃H₁₀N₂O]⁺Molecular Ion
209[C₁₃H₉N₂O]⁺Loss of H•
182[C₁₂H₈NO]⁺Loss of HCN
181[C₁₂H₉N₂]⁺Loss of CO
154[C₁₁H₈N]⁺Loss of HCN from m/z 181
104[C₇H₄O]⁺Cleavage of the benzimidazole ring
77[C₆H₅]⁺Phenyl cation

This table outlines a hypothetical fragmentation pathway. The relative abundances of these fragments would depend on the ionization technique and collision energy used.

Computational and Theoretical Investigations of 2 Phenyl 1h Benzo D Imidazol 5 Ol

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. ufms.br Methods like B3LYP with basis sets such as 6-31G(d,p) or 6-311++G(d,p) are commonly used to optimize molecular structures and calculate electronic properties for benzimidazole (B57391) derivatives. ufms.brresearchgate.netresearchgate.net

The first step in a computational study is typically the optimization of the molecule's geometry to find its most stable three-dimensional conformation. For 2-phenylbenzimidazole (B57529) derivatives, DFT calculations are used to determine key structural parameters like bond lengths, bond angles, and dihedral angles. researchgate.net

The structure of 2-Phenyl-1H-benzo[d]imidazol-5-ol consists of a benzimidazole ring system linked to a phenyl group at the 2-position and a hydroxyl (-OH) group at the 5-position of the benzo ring. The planarity between the benzimidazole and the phenyl ring is a key conformational feature. Theoretical studies on similar structures, such as 2-(furan-2-yl)-1H-benzo[d]imidazole, confirm that the rings are often coplanar, which allows for extended π-conjugation across the molecule. ufms.br In this compound, the dihedral angle between the phenyl ring and the benzimidazole moiety would define the extent of this conjugation.

Tautomerism is another important aspect for benzimidazoles. The imidazole (B134444) ring can exist in different tautomeric forms depending on the position of the N-H proton. Theoretical calculations help determine the relative energies of these tautomers to identify the most stable form. researchgate.net

Global reactivity descriptors, derived from the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and kinetic stability. researchgate.netnih.gov

HOMO and LUMO : The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. nih.gov The energy of these orbitals and the gap between them (the HOMO-LUMO gap, ΔE) are fundamental electronic parameters.

HOMO-LUMO Energy Gap (ΔE) : A large ΔE suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap indicates a more reactive molecule. scielo.br For various benzimidazole derivatives, these gaps are typically in the range of 3.9 to 5.0 eV. nih.govscielo.br

Chemical Hardness (η) and Electronegativity (χ) : These descriptors are calculated from HOMO and LUMO energies. Chemical hardness (η = (ELUMO – EHOMO)/2) is a measure of resistance to change in electron distribution. A molecule with a large energy gap is considered a "hard" molecule. nih.gov Electronegativity (χ = -(EHOMO + ELUMO)/2) measures the power of an atom or group to attract electrons.

Table 1: Representative Global Reactivity Descriptors for Benzimidazole Analogs Calculated via DFT
CompoundE_HOMO (eV)E_LUMO (eV)Energy Gap (ΔE) (eV)Reference
2(-4(chloro phenyl-1H- benzo[d]imidazol)-1-yl)phenyl)methanone-5.981-2.0763.905 scielo.br
2-(Furan-2-yl)-1H-benzo[d]imidazole-5.89-1.534.36 ufms.br
Benomyl--5.039 nih.gov

The dipole moment (µ) and polarizability (α) are key electronic properties that describe how a molecule's charge distribution interacts with an external electric field. These properties are particularly important for understanding intermolecular interactions and nonlinear optical (NLO) properties. researchgate.net

Polarizability (α) : This describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. It is a factor in determining a molecule's NLO response. researchgate.net

Molecular Electrostatic Potential (MESP) and Natural Bond Orbital (NBO) Analysis

Molecular Electrostatic Potential (MESP) analysis is a valuable method for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. nih.gov The MESP map visualizes the electrostatic potential on the electron density surface.

Negative Regions (Red/Yellow) : These areas are rich in electrons and are susceptible to electrophilic attack. In this compound, these would be localized around the nitrogen atoms of the imidazole ring and the oxygen atom of the hydroxyl group. nih.gov

Positive Regions (Blue) : These areas are electron-deficient and represent sites for nucleophilic attack. These are typically found around the hydrogen atoms, particularly the acidic N-H proton of the imidazole and the O-H proton. nih.gov

Theoretical Studies of Photophysical Properties

The presence of the hydroxyl group (-OH) makes this compound a candidate for interesting photophysical phenomena, most notably Excited State Intramolecular Proton Transfer (ESIPT).

ESIPT is a photophysical process where a proton is transferred within a molecule upon photoexcitation. acs.org This phenomenon is well-studied in the very close analog, 2-(2'-hydroxyphenyl)benzimidazole (HPBI). acs.orgnih.gov In molecules capable of ESIPT, an intramolecular hydrogen bond exists in the ground state (enol form). Upon absorption of light, the molecule reaches an excited state where the acidity and basicity of the proton donor (hydroxyl group) and acceptor (imidazole nitrogen) sites are enhanced, facilitating an ultrafast proton transfer to form an excited keto tautomer. nih.gov

This excited keto form is responsible for a characteristic fluorescence emission with a large Stokes shift (a significant difference between the absorption and emission maxima). This large shift is highly desirable for applications like fluorescent probes and organic light-emitting diodes (OLEDs). rsc.org

Theoretical studies using Time-Dependent DFT (TD-DFT) are employed to model this process. acs.org Calculations of the potential energy surfaces for both the ground state (S0) and the first excited state (S1) can elucidate the mechanism and barriers for the proton transfer. acs.orgrsc.org Studies on HPBI and its derivatives show that the ESIPT process can be influenced by factors such as solvent polarity and environmental pH, which can affect the stability of the enol and keto forms and potentially compete with other deactivation pathways like intramolecular charge transfer (ICT). acs.orgnih.gov For this compound, a similar ESIPT process involving the 5-hydroxy group and an adjacent imidazole nitrogen would be anticipated, leading to unique and potentially useful fluorescence properties.

Computed Absorption and Emission Spectra

Theoretical calculations, particularly those employing Time-Dependent Density Functional Theory (TD-DFT), are crucial for understanding the electronic transition properties of molecules like this compound. These computations provide insights into the molecule's absorption and emission spectra, which are fundamental to its photophysical behavior.

While specific computed spectral data for this compound is not extensively detailed in the provided search results, studies on structurally related benzimidazole derivatives offer valuable parallels. For instance, spectroscopic investigations on compounds like 2(-4(chloro phenyl-1H- benzo[d]imidazol)-1-yl)phenylmethanone have identified absorption bands in the UV-visible range. scielo.br Typically, the absorption spectra of such aromatic heterocyclic compounds show bands attributed to π-π* transitions within the aromatic rings. scielo.br Additionally, transitions involving non-bonding electrons, such as the n-π* electronic transition involving the lone pair of electrons on nitrogen atoms, are also observed, often at higher wavelengths (e.g., 350-500 nm). scielo.br

TD-DFT methods are frequently used to calculate the absorption spectra from the optimized ground state geometries and to determine fluorescence energies by optimizing the first singlet excited state (S1). nih.gov The synthesis and spectral analysis of various 2-phenyl substituted benzimidazoles have been a subject of interest, with research focusing on their absorption and fluorescence properties in different solvents. researchgate.netacs.org The photophysical properties of these molecules, including their absorption and emission maxima, are influenced by the nature of electronic transitions and can be modulated by substituents and the solvent environment. acs.orgresearchgate.net

Table 1: Representative Electronic Transitions in Benzimidazole Derivatives This table is illustrative, based on typical findings for the benzimidazole class of compounds, as direct computed values for this compound were not available in the search results.

Transition TypeTypical Wavelength Range (nm)Description
π-π200-300Electronic transition from a π bonding orbital to a π antibonding orbital within the aromatic system. scielo.br
n-π350-500Electronic transition from a non-bonding orbital (e.g., on a nitrogen atom) to a π antibonding orbital. scielo.br

Computational Modeling of Molecular Interactions

Intermolecular Interaction Analysis using Interaction Region Indicator (IRI)

The Interaction Region Indicator (IRI) is a computational tool used in real space to visualize and analyze both covalent bonds and noncovalent interactions within and between molecules. chemrxiv.orgchemrxiv.org Based on the electron density and its reduced gradient, IRI can graphically represent hydrogen bonds, van der Waals forces, and steric repulsion, which are critical for understanding the behavior of molecules in various chemical systems. chemrxiv.orgresearchgate.net The IRI method is noted for its ability to reveal these different types of interactions simultaneously in a single, clear map, which is an advantage over other methods that may require different parameters to show covalent and noncovalent interactions. chemrxiv.org

IRI analysis functions by plotting isosurfaces of the IRI function, which are then typically color-mapped based on the sign of the second eigenvalue (λ₂) of the electron density Hessian multiplied by the electron density (sign(λ₂)ρ). This coloring scheme helps to distinguish between different types of interactions:

Blue regions typically indicate strong attractive interactions, such as hydrogen bonds.

Green regions represent weaker van der Waals interactions.

Red regions signify strong repulsive interactions, like steric clashes.

While a specific IRI analysis for this compound was not found, the technique has been successfully applied to other benzimidazole derivatives and heterocyclic systems to visualize intramolecular interactions. dergipark.org.tr For a molecule like this compound, IRI analysis would be instrumental in identifying key noncovalent interactions, such as hydrogen bonding involving the hydroxyl (-OH) and imidazole (-NH) groups, as well as π-π stacking interactions between the phenyl and benzimidazole ring systems. These interactions are fundamental to its crystal packing and its binding to biological targets. mdpi.com

Molecular Docking Simulations for Ligand-Receptor Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This method is extensively used to understand the binding modes and affinities of potential drug candidates. Derivatives of 2-phenyl-1H-benzimidazole have been the subject of numerous molecular docking studies to explore their potential as inhibitors of various enzymes and receptors.

These simulations have identified 2-phenyl-1H-benzimidazole derivatives as potent inhibitors for several key biological targets:

VEGFR-2 Kinase: A series of N-(2-phenyl-1H-benzo[d]imidazol-5-yl)quinolin-4-amine derivatives were identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in cancer therapy. Docking simulations showed these compounds binding to the ATP-binding site of the kinase. nih.gov

α-Glucosidase: Derivatives of 2-phenyl-1H-benzimidazole have been investigated as inhibitors of α-glucosidase, an enzyme targeted in diabetes treatment. Molecular docking studies revealed that these compounds bind to an allosteric site of the enzyme, rather than the active site, indicating a non-competitive inhibition mechanism. nih.gov

17β-HSD10: In the context of Alzheimer's disease, 2-phenyl-1H-benzimidazole derivatives have been designed as inhibitors of 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10). rsc.org

COX, LOX, and Estrogen Receptors: The binding affinity of 2-phenyl benzimidazole towards cyclooxygenase (COX), lipoxygenase (LOX), and estrogen receptors has been explored, suggesting its potential for anti-inflammatory applications. impactfactor.org

The interactions predicted by these docking studies commonly involve hydrogen bonds with key amino acid residues, hydrophobic interactions, and π-stacking, which anchor the ligand in the receptor's binding pocket.

Table 2: Summary of Molecular Docking Studies on 2-Phenyl-1H-benzimidazole Derivatives

Derivative ClassTarget ReceptorBinding SiteKey FindingReference(s)
N-(2-phenyl-1H-benzo[d]imidazol-5-yl)quinolin-4-amineVEGFR-2ATP-binding siteIdentified potent inhibitory activity (IC50 of 0.03 μM for lead compound). nih.gov
2-phenyl-1H-benzo[d]imidazole derivativesα-glucosidaseAllosteric siteAct as non-competitive inhibitors with IC50 values as low as 0.71 µM. nih.gov
2-phenyl benzimidazoleCOX, LOX, Estrogen ReceptorActive SiteShowed high binding affinity, particularly with COX-2 (-7.9 kcal/mol). impactfactor.org
2-phenyl-1H-benzo[d]imidazole derivatives17β-HSD10Not SpecifiedDeveloped as inhibitors for potential Alzheimer's disease treatment (IC50 of 1.65 μM for lead compound). rsc.org
1H-benzo[d]imidazole derivativesPqsR (Pseudomonas aeruginosa)Ligand Binding DomainAct as antagonists to inhibit bacterial quorum sensing. acs.org

Chemical Reactivity and Mechanistic Studies of 2 Phenyl 1h Benzo D Imidazol 5 Ol and Analogs

Reaction Mechanism Elucidation for Synthetic Pathways

Several catalytic systems have been developed to improve the efficiency and environmental friendliness of benzimidazole (B57391) synthesis. For instance, xylose has been used as a green and biodegradable catalyst for the synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives in water. researchgate.net The reaction mechanism involves the activation of the aldehyde by the catalyst, followed by nucleophilic attack of the o-phenylenediamine (B120857). researchgate.net

Copper-catalyzed intramolecular N-arylation represents another important pathway for benzimidazole synthesis. Mechanistic studies have focused on identifying the copper(I) intermediates and understanding the role of ligands in the catalytic cycle. rsc.org Kinetic profiling has revealed that while catalyst deactivation is negligible, significant catalyst inhibition can occur. rsc.org

A one-pot acylation–cyclization of N-arylamidoxime offers a facile route to benzimidazoles, avoiding harsh conditions and a nitration step. nih.gov This method demonstrates good substituent tolerance and has been applied to the synthesis of key intermediates for pharmaceuticals. nih.gov The mechanism involves the initial acylation of the amidoxime (B1450833) followed by an intramolecular cyclization. nih.gov

The table below summarizes the optimized conditions for a specific benzimidazole synthesis via N-arylamidoxime cyclization. nih.gov

Table 1: Optimization of Cyclization Reaction for Benzimidazole 3

Entry Acylation Reagent Base (equiv) Solvent Temp (°C) Time (h) Yield (%)
1 Benzoyl chloride DIPEA (4) CH3CN 80 12 75
2 Benzoyl chloride DIPEA (2.5) CH3CN 80 12 92
3 Benzoyl chloride Et3N (2.5) CH3CN 80 12 85
4 Benzoyl chloride DBU (2.5) CH3CN 80 12 88
5 Benzoyl chloride K2CO3 (2.5) CH3CN 80 12 65
8 Benzoyl chloride KOH (4) CH3CN 80 12 57

Data sourced from Facile Synthesis of Benzimidazoles via N-Arylamidoxime Cyclization. nih.gov

Functional Group Transformations and Derivatization Reactions

The benzimidazole ring system allows for a wide range of functional group transformations and derivatizations, enabling the synthesis of diverse analogs with varied biological activities.

The hydroxyl group at the 5-position of 2-Phenyl-1H-benzo[d]imidazol-5-ol can be a key site for derivatization. For example, it can be protected with a benzyl (B1604629) ether, and the resulting derivative can undergo further reactions such as saponification to form a carboxylic acid. nih.gov

The ester functionalities in benzimidazole derivatives can be reduced to alcohols using reagents like lithium aluminum hydride. nih.gov These alcohols can then be oxidized to their corresponding aldehydes, which are valuable intermediates for further transformations, such as the Knoevenagel condensation. nih.gov

The carboxylic acid group of 1H-benzo[d]imidazole-2-carboxylic acid can be converted to a carbamoyl (B1232498) group via an acyl chloride intermediate. nih.govrsc.org The carbonyl group in the resulting amide can be thiolated using Lawesson's reagent. nih.govrsc.org

The table below showcases the substrate scope for the synthesis of various benzimidazole derivatives through a one-pot acylation-cyclization reaction, highlighting the tolerance of different functional groups. nih.gov

Table 2: Substrate Scope of the Cyclization Reaction for Benzimidazoles

Product R1 R2 Yield (%)
3a 4-Me H 85
3b 3-Me H 80
3c 2-Me H 65
3d 4-OMe H 95
3e 3-OMe H 85
3f 4-CO2Me H 90
3g 4-Cl H 92
3h 4-F H 85
3i 1-naphthyl H 90
3j 2-pyridyl H 70
3l 4-NO2 H 75
3m 3-NO2 H 55

Data sourced from Facile Synthesis of Benzimidazoles via N-Arylamidoxime Cyclization. nih.gov

Cycloaddition and Cyclization Reactions

Cycloaddition and cyclization reactions involving the benzimidazole framework are crucial for the construction of more complex, fused heterocyclic systems.

A visible-light-promoted radical cyclization of unactivated alkenes within benzimidazole molecules has been developed to synthesize difluoromethyl- and aryldifluoromethyl-substituted polycyclic imidazoles. beilstein-journals.org This method proceeds without the need for a metal catalyst, photocatalyst, or base. beilstein-journals.org

Intermolecular cyclization of 2-iodoanilines with nitriles, promoted by potassium tert-butoxide, provides a transition-metal-free route to substituted benzimidazole derivatives. rsc.org Another approach involves a tandem β-fragmentation-intramolecular cyclization reaction for the synthesis of benzimidazole-fused iminosugars, utilizing a metal-free hypervalent iodine(III) promoter. acs.org

Furthermore, sequential Ugi four-component reactions followed by intramolecular hydroamination/cyclization have been employed to synthesize novel benzimidazole-pyrazines. bohrium.com This two-step method demonstrates the versatility of the benzimidazole core in multicomponent reaction strategies. bohrium.com

The table below provides examples of difluoromethyl- and aryldifluoromethyl-substituted polycyclic imidazoles synthesized via visible-light-promoted radical cyclization. beilstein-journals.org

Table 3: Synthesis of Polycyclic Imidazoles via Radical Cyclization

Product R1 R2 R3 Yield (%)
3a H H H 82
3b F H H 80
3c H Me H 75
3d H OMe H 78
3e Cl H H 72
3f Br H H 65

Data sourced from Visible-light-promoted radical cyclisation of unactivated alkenes in benzimidazoles. beilstein-journals.org

Oxidation-Reduction Chemistry in Benzimidazole Frameworks

Oxidation and reduction reactions are fundamental to the synthesis and functionalization of the benzimidazole framework.

An efficient approach to the parallel synthesis of benzimidazoles involves an amidine formation followed by an oxidative cyclization sequence. nih.gov This method utilizes oxidants like (diacetoxyiodo)benzene (B116549) (PIDA) or copper-mediated oxidation to access both N-H and N-alkyl benzimidazoles. nih.govthieme-connect.com This strategy is particularly useful for generating libraries of compounds with variations at the C4-C7 positions of the benzimidazole ring. nih.gov

The oxidation of primary alcohols attached to the benzimidazole ring to aldehydes can be achieved using reagents like Dess-Martin periodinane. rsc.orgrsc.org Conversely, ester functionalities within the benzimidazole structure can be reduced to primary alcohols using reducing agents such as lithium aluminum hydride. nih.gov

The synthesis of 2-phenyl benzimidazole derivatives can also be accomplished through an oxidation reaction using sodium metabisulfite (B1197395) as an oxidant at room temperature. nih.govrsc.org Additionally, potassium permanganate (B83412) has been used to oxidize a methyl group at the 2-position of the benzimidazole ring to a carboxylic acid. nih.govrsc.org

The table below lists various oxidizing agents used in benzimidazole chemistry and their applications.

Table 4: Oxidizing Agents in Benzimidazole Chemistry

Oxidizing Agent Transformation Reference
(Diacetoxyiodo)benzene (PIDA) Amidine formation/oxidative cyclization nih.govthieme-connect.com
Copper salts Amidine formation/oxidative cyclization nih.gov
Dess-Martin periodinane Primary alcohol to aldehyde rsc.orgrsc.org
Sodium metabisulfite Oxidative cyclization to form 2-phenyl benzimidazoles nih.govrsc.org

Advanced Applications in Materials Science and Supramolecular Chemistry

Design and Synthesis of 2-Phenyl-1H-benzo[d]imidazol-5-ol Based Ligands for Coordination Chemistry

The benzimidazole (B57391) scaffold, particularly when functionalized, serves as an excellent ligand for the coordination of metal ions. The synthesis of ligands based on this compound allows for the creation of a diverse array of metal complexes with tailored properties. These ligands can be synthesized through various methods, including the condensation of o-phenylenediamine (B120857) derivatives with carboxylic acids or aldehydes. researchgate.net

For instance, a novel ligand, 5-(2-phenyl-1H-benzo[d]imidazol-1-yl)quinolin-8-ol (PBIQ), was synthesized and used to create a series of transition metal complexes with Mn(II), Co(II), Ni(II), Cu(II), and Zn(II). researchgate.net The characterization of these complexes was carried out using elemental analysis, FTIR, 1H NMR, UV-Visible, and mass spectra. researchgate.net The coordination of the metal ions to the benzimidazole nitrogen and other donor atoms in the ligand structure leads to the formation of stable complexes with distinct geometries and electronic properties. researchgate.netekb.eg

The synthesis of these complexes often involves reacting the benzimidazole-based ligand with the corresponding metal salt in a suitable solvent, such as ethanol (B145695). ekb.egnih.gov The resulting metal complexes can exhibit a range of coordination numbers and geometries, which are influenced by the nature of the metal ion and the ligand. These structural variations, in turn, dictate the physical and chemical properties of the complexes, including their catalytic activity and photophysical behavior. researchgate.net

Table 1: Synthesis and Characterization of Metal Complexes with a this compound Derivative

Metal IonLigandCharacterization TechniquesReference
Mn(II), Co(II), Ni(II), Cu(II), Zn(II)5-(2-phenyl-1H-benzo[d]imidazol-1-yl)quinolin-8-ol (PBIQ)Elemental analysis, FTIR, 1H NMR, UV-Visible, Mass spectra researchgate.net
Co(II), Ni(II), Cu(II), Zn(II)4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)phenolMicroanalysis, FTIR, 1H NMR, UV-Vis, Mass spectra, EPR, TG/DTA, Conductivity ekb.eg
Cu(II), Zn(II), Ni(II), Ag(I)2-(1H-benzimidazol-2-yl)-phenol derivativesFT-IR, 1H-NMR, Powder X-ray diffraction, ESI-MS, UV-Vis, ICP nih.gov

Supramolecular Assembly and Self-Organization Principles

Supramolecular chemistry focuses on the study of systems involving molecular aggregates held together by non-covalent interactions. core.ac.uk this compound and its derivatives are adept at participating in supramolecular assembly and self-organization due to their ability to form various non-covalent interactions, such as hydrogen bonds and π–π stacking. core.ac.ukrsc.org

Hydrogen Bonding Networks in Crystalline Architectures

In the solid state, 2-phenyl-1H-benzo[d]imidazole derivatives often form extensive hydrogen bonding networks. rsc.org The imidazole (B134444) ring contains both a hydrogen bond donor (N-H) and acceptor (N), facilitating the formation of robust intermolecular connections. mdpi.com For example, the crystal structure of 2-phenyl-1H-phenanthro[9,10-d]imidazol-3-ium benzoate (B1203000) reveals the presence of N—H⋯O hydrogen bonds that consolidate the ion pair complex. nih.gov These interactions, along with C—H⋯O and C—H⋯π interactions, play a crucial role in the formation of the three-dimensional crystal structure. rsc.orgnih.gov The analysis of Hirshfeld surfaces can provide a quantitative understanding of these intermolecular interactions. nih.gov In some cases, water molecules can be incorporated into the crystal lattice, participating in the hydrogen-bonding network and forming infinite chain motifs. mdpi.com

Host-Guest Chemistry and Recognition Phenomena

The well-defined cavities and recognition sites offered by supramolecular hosts, such as cucurbit[n]urils, can encapsulate guest molecules like derivatives of this compound. chinesechemsoc.orgresearchgate.net This host-guest complexation can significantly modulate the photophysical properties of the guest molecule. For instance, the encapsulation of 1-(1H-benzo[d]imidazol-2-yl)naphthalen-2-ol (a structural analog) within the hydrophobic cavity of cucurbit researchgate.neturil (CB7) has been studied to understand the modulated photophysics and photodynamics. researchgate.net Such studies are vital for the development of sensors and responsive materials.

Development of Optoelectronic Materials: Fluorescent Probes and Dyes

Derivatives of this compound are promising candidates for the development of optoelectronic materials, particularly fluorescent probes and dyes. researchgate.net Their fluorescence properties are often sensitive to the local environment, making them suitable for sensing applications. rsc.org

Dual Emission Characteristics and Stokes Shift Properties

Certain benzimidazole derivatives exhibit dual emission, a phenomenon where fluorescence is observed from two different excited states. acs.orgdntb.gov.ua This can be due to processes like excited-state intramolecular proton transfer (ESIPT). acs.orgnih.gov In ESIPT, a proton is transferred within the molecule in the excited state, leading to the formation of a tautomeric species with a different emission wavelength. nih.gov This results in a large Stokes shift, which is the difference between the absorption and emission maxima. researchgate.net A large Stokes shift is advantageous in fluorescence applications as it minimizes self-absorption and improves detection sensitivity. researchgate.net The study of novel 6-(1H-benzo[d]imidazol-2-yl) benzo[a]phenazin-5-ol derivatives has revealed such dual emission and large Stokes shift properties. acs.orgdntb.gov.ua

Catalytic Applications of Supramolecular Systems and Metal Complexes

Both supramolecular assemblies and metal complexes derived from this compound have shown significant potential in catalysis.

Supramolecular catalysis utilizes non-covalent interactions to control chemical reactions, often leading to enhanced reaction rates and selectivity. chinesechemsoc.org Macrocyclic hosts can act as nanoreactors, encapsulating reactants and pre-organizing them for a reaction. chinesechemsoc.org An enzyme-like supramolecular catalytic system combining the nanoreactor concept with photo-activation has been developed for the selective photo-oxidation of alcohols. chinesechemsoc.org

Metal complexes of benzimidazole derivatives are also effective catalysts for a variety of organic transformations. researchgate.net For example, ruthenium complexes have been employed for the synthesis of imines and quinolines. arabjchem.org The catalytic activity of these complexes is influenced by the nature of the metal center and the ligand framework. researchgate.net The design of specific ligands can lead to catalysts with high efficiency and selectivity for desired reactions. For instance, a supramolecular catalyst has demonstrated high yields (90-99%) for the conversion of various benzyl (B1604629) alcohol substrates to their corresponding aldehydes. chinesechemsoc.org

Future Research Directions and Emerging Paradigms for 2 Phenyl 1h Benzo D Imidazol 5 Ol

Exploration of Novel Synthetic Methodologies

The traditional synthesis of 2-substituted benzimidazoles often involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or aldehyde. arabjchem.org For 2-Phenyl-1H-benzo[d]imidazol-5-ol, the classical approach would typically involve the reaction of 3,4-diaminophenol (B1333219) with benzoic acid or benzaldehyde (B42025) under harsh conditions. Future research is trending towards the development of more efficient, sustainable, and environmentally benign synthetic strategies.

Key areas for exploration include:

Green Chemistry Approaches: The use of deep eutectic solvents (DES) as both solvent and catalyst, and solvent-free reactions using catalytic amounts of reagents like indium(III) triflate, represent promising green alternatives. arabjchem.org

Catalytic Innovations: Research into novel catalysts, such as cobalt ferrite (B1171679) nanoparticles or tantalum pentoxide-anchored nanoparticles, could lead to milder reaction conditions, higher yields, and improved purity profiles. arabjchem.orgresearchgate.net

Flow Chemistry and Microwave-Assisted Synthesis: These technologies offer precise control over reaction parameters, leading to rapid, scalable, and high-yield synthesis. Adapting these methods for the production of this compound could significantly streamline its availability for further research.

Table 1: Comparison of Synthetic Methodologies for Benzimidazole (B57391) Synthesis

Methodology Traditional Method (e.g., Phillips Condensation) Emerging Methods
Reagents o-phenylenediamine, carboxylic acid/aldehyde o-phenylenediamine, aldehyde/ketone/acid
Conditions High temperatures, strong acids (e.g., HCl) Room temperature to moderate heating, solvent-free, or green solvents (DES)
Catalysts Often requires stoichiometric acid Catalytic amounts of metal nanoparticles (CoFe₂O₄), Lewis acids (In(OTf)₃), or heterogeneous catalysts. arabjchem.org
Advantages Well-established and understood. Higher yields, shorter reaction times, easier work-up, environmentally friendly. arabjchem.orgijcrt.org

| Disadvantages | Harsh conditions, potential for side products, significant waste generation. | Catalyst cost and stability, scalability for some methods may need further optimization. |

Advanced Spectroscopic Characterization Techniques

While standard spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry are fundamental for structural elucidation researchgate.netijcrt.orgspast.orgresearchgate.net, future research will benefit from the application of more advanced techniques to probe the nuanced structural and electronic properties of this compound.

Multi-dimensional NMR Spectroscopy: Techniques like COSY, HSQC, and HMBC are invaluable for unambiguous assignment of all proton and carbon signals, especially for complex derivatives or when studying intermolecular interactions.

Solid-State NMR (ssNMR): For applications in advanced materials, ssNMR can provide critical insights into the molecular arrangement, polymorphism, and host-guest interactions of the compound in the solid state.

Advanced Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition. Tandem MS (MS/MS) experiments can reveal detailed fragmentation patterns, which are crucial for structural confirmation and for identifying metabolites or degradation products in future studies. mdpi.com

UV-Visible and Fluorescence Spectroscopy: The conjugated system of this compound suggests inherent photophysical properties. Detailed studies of its absorption and emission spectra, including solvatochromism and quantum yield determination, are necessary to evaluate its potential for optical applications.

Table 2: Predicted Spectroscopic Data for this compound

Technique Predicted Observation
¹H NMR (in DMSO-d₆) Signals for aromatic protons on the benzimidazole and phenyl rings (approx. 6.8-8.2 ppm), a broad singlet for the N-H proton (approx. 12-13 ppm), and a singlet for the O-H proton (approx. 9-10 ppm). ijcrt.orgrrpharmacology.ru
¹³C NMR (in DMSO-d₆) Resonances for aromatic carbons (approx. 100-155 ppm), with the C=N carbon appearing downfield (approx. 151 ppm). The carbon bearing the -OH group would show a characteristic shift. ijcrt.orgrrpharmacology.ru
FT-IR (KBr pellet, cm⁻¹) Broad O-H and N-H stretching bands (approx. 3400-3000 cm⁻¹), C=N stretching (approx. 1620 cm⁻¹), and aromatic C-H and C=C stretching vibrations. researchgate.netrrpharmacology.ru
UV-Vis (in Ethanol) Absorption maxima related to π-π* transitions of the conjugated benzimidazole-phenyl system, likely in the range of 280-350 nm. researchgate.net

| HRMS (ESI+) | A precise m/z value for the protonated molecule [M+H]⁺ corresponding to the elemental formula C₁₃H₁₁N₂O⁺. |

Integration of Machine Learning and Artificial Intelligence in Computational Chemistry

The intersection of artificial intelligence (AI) and computational chemistry is creating a new paradigm for molecular discovery and design. d-nb.info These tools can dramatically accelerate research by predicting molecular properties, optimizing structures, and guiding experimental efforts before a single reaction is run. xmu.edu.cnresearchgate.net

For this compound, future research should leverage AI and machine learning in several key areas:

Property Prediction: ML models can be trained on existing chemical databases to predict a wide range of properties for the target molecule, including solubility, lipophilicity, and potential binding affinities to various biological targets.

Quantum Mechanics (QM) Acceleration: AI can be used to develop high-accuracy "machine learning potentials" that bypass the immense computational cost of traditional QM methods like Density Functional Theory (DFT), enabling large-scale molecular dynamics simulations. researchgate.net

De Novo Design: Generative AI models can design novel derivatives of this compound with optimized properties for specific applications, such as enhanced fluorescence or superior binding to a target protein.

Spectra Prediction: AI algorithms are increasingly capable of accurately predicting NMR and other spectra, which can aid in the structural verification of newly synthesized compounds. xmu.edu.cn

Table 3: Potential Applications of AI/ML in the Study of this compound

AI/ML Application Objective Potential Impact
Quantitative Structure-Activity Relationship (QSAR) Predict biological activity or material properties based on molecular structure. Rapidly screen virtual libraries of derivatives to identify lead candidates for synthesis. d-nb.info
Generative Modeling Design novel molecules with desired properties (e.g., high quantum yield, specific absorption wavelength). Accelerate the discovery of new functional materials based on the core scaffold.
Reaction Outcome Prediction Predict the yield and optimal conditions for novel synthetic routes. Reduce experimental cost and time by prioritizing high-probability reactions.

| Accelerated Molecular Dynamics | Simulate the behavior of the molecule in complex environments (e.g., within a polymer matrix or at a protein binding site) over longer timescales. researchgate.net | Provide deeper insights into mechanisms of action and material performance. |

Expanding Applications in Advanced Functional Materials

The unique structure of this compound, featuring a π-conjugated system, hydrogen-bonding capabilities (N-H and O-H), and a site for metal coordination, makes it an attractive candidate for the development of advanced functional materials. While derivatives are known for biological applications rsc.orgnih.gov, the parent phenol (B47542) is ripe for exploration in materials science.

Future research should focus on:

Polymer Chemistry: The hydroxyl group provides a reactive handle for incorporating the molecule as a monomer into high-performance polymers like polyethers, polyesters, or polycarbonates. The resulting polymers could exhibit enhanced thermal stability, and unique optical or electronic properties due to the benzimidazole moiety.

Metal-Organic Frameworks (MOFs) and Coordination Polymers: The nitrogen atoms of the imidazole (B134444) ring and the oxygen of the hydroxyl group are excellent coordination sites for metal ions. This allows for the self-assembly of the molecule into highly ordered, porous MOFs or coordination polymers, which could have applications in gas storage, catalysis, or chemical sensing. researchgate.net

Organic Electronics: The extended π-system suggests potential for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or as a component in dye-sensitized solar cells. The polar hydroxyl group can be used to tune solubility and film-forming properties.

Smart Coatings and Sensors: The ability of the phenolic hydroxyl and imidazole N-H groups to engage in hydrogen bonding makes the molecule sensitive to its chemical environment. This could be exploited to develop smart coatings or chemosensors that respond to changes in pH, the presence of specific ions, or other analytes through a detectable optical signal (colorimetric or fluorescent).

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-phenyl-1H-benzo[d]imidazol-5-ol, and how can reaction yields be improved?

  • Methodology :

  • One-pot synthesis : Use lanthanum chloride (LaCl₃) as a catalyst in ethanol under reflux, achieving yields up to 70%. Reaction conditions include equimolar ratios of o-phenylenediamine derivatives and benzaldehyde analogs .
  • Purification : Recrystallization from ethanol or methanol improves purity. Melting points (e.g., 295°C) and IR spectroscopy (e.g., peaks at 3,406 cm⁻¹ for N-H stretching) validate structural integrity .
    • Yield Optimization : Varying solvents (e.g., DMF vs. ethanol) and catalysts (e.g., LaCl₃ vs. HCl) can enhance efficiency. For example, LaCl₃ reduces reaction time to 4–6 hours .

Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?

  • Key Techniques :

  • ¹H/¹³C NMR : Assign aromatic protons (δ 7.4–8.1 ppm) and imidazole NH (δ 12–13 ppm). For example, compound 3d in CDCl₃ shows distinct peaks at δ 8.01 (s, 1H) .
  • FTIR : Identify functional groups (e.g., C=N stretch at ~1,619 cm⁻¹, S=O at ~1,409 cm⁻¹) .
  • Mass Spectrometry : HRMS confirms molecular weight (e.g., m/z 294 [M⁺] for derivatives) .

Q. What physicochemical properties influence the solubility and stability of this compound?

  • Critical Properties :

  • Melting Point : High thermal stability (e.g., >300°C for sulfonic acid derivatives) .
  • Water Solubility : Sulfonic acid derivatives (e.g., 2-phenyl-1H-benzo[d]imidazole-5-sulfonic acid) exhibit enhanced solubility due to polar groups .

Advanced Research Questions

Q. How can DFT calculations guide the design of this compound derivatives?

  • Methodology :

  • B3LYP/6-31G Basis Set*: Optimize geometry and calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Studies show planar benzimidazole cores enhance π-π stacking in EGFR binding .
  • Validation : Compare computed NMR shifts with experimental data to verify accuracy .

Q. What mechanisms underlie the biological activity of these derivatives as EGFR inhibitors?

  • Experimental Insights :

  • Molecular Docking : Derivatives (e.g., Sb19 and Sb25) bind EGFR’s active site via hydrogen bonds (e.g., with Met793) and hydrophobic interactions (e.g., with Leu718). Binding affinities range from -8.5 to -9.2 kcal/mol .
  • In Vitro Assays : Cytotoxicity against MCF-7 cells (IC₅₀: 12–18 µM) correlates with docking scores, confirming EGFR pathway inhibition .

Q. How do structural modifications impact photophysical properties for UV-absorbing applications?

  • Structure-Activity Relationships :

  • Sulfonic Acid Derivatives : 2-Phenyl-1H-benzo[d]imidazole-5-sulfonic acid absorbs UVB (290–320 nm) due to extended conjugation. Substituents like trifluoromethyl groups red-shift absorption .
  • Stability Under UV : Degradation studies in PBS show 25% TOC reduction after 190 minutes of UV exposure .

Q. What computational tools predict the ADMET and toxicity profiles of these compounds?

  • In Silico Analysis :

  • Lipinski’s Rule : All derivatives comply (MW <500, LogP <5), ensuring oral bioavailability .
  • Toxicity Prediction : LD₅₀ = 1,190 mg/kg (Class 4 toxicity). Hepatotoxicity risk (probability: 0.69) noted, but no mutagenicity/carcinogenicity (probability <0.1) .

Methodological Considerations

  • Contradictions in Data :

    • Synthesis yields vary (56–85%) depending on substituents and catalysts. For example, Mannich base derivatives show lower yields due to steric hindrance .
    • Resolution : Optimize reaction time (e.g., 12–24 hours for Mannich bases) and use microwave-assisted synthesis to improve efficiency .
  • Experimental Design :

    • Control Groups : Include reference compounds (e.g., gefitinib) in biological assays to benchmark activity .
    • Validation : Cross-validate computational results (e.g., docking poses) with X-ray crystallography or mutagenesis studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.